2-chloro-6-fluoro-N-((5-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide
Description
Properties
IUPAC Name |
2-chloro-6-fluoro-N-[[5-[2-[(6-methyl-1,3-benzothiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClFN5O3S2/c1-10-5-6-13-14(7-10)32-19(24-13)25-15(28)9-31-20-27-26-16(30-20)8-23-18(29)17-11(21)3-2-4-12(17)22/h2-7H,8-9H2,1H3,(H,23,29)(H,24,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPSMRINXMWCMSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=NN=C(O3)CNC(=O)C4=C(C=CC=C4Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClFN5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-chloro-6-fluoro-N-((5-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound based on diverse scientific literature, detailing its mechanisms of action, efficacy in various assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by a chloro and fluoro substituent on the benzene ring, a benzamide moiety, and a thiazole derivative. The presence of these functional groups is critical for its biological activity.
| Property | Value |
|---|---|
| IUPAC Name | 2-chloro-6-fluoro-N-(...benzamide |
| Molecular Formula | C19H20ClF N4O3S |
| Molecular Weight | 408.90 g/mol |
| CAS Number | Not specified |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It is hypothesized that the compound can bind to enzymes or receptors involved in cancer cell proliferation and inflammation pathways. This interaction may inhibit their activity, leading to reduced cell growth and apoptosis in cancer cells.
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds similar to 2-chloro-6-fluoro-N-(...benzamide). For instance:
- In vitro Studies : Compounds with similar structures have shown significant inhibition of cell proliferation in various cancer cell lines such as A431 (skin cancer), A549 (lung cancer), and H1299 (non-small cell lung cancer). For example, a related benzothiazole derivative demonstrated IC50 values in the micromolar range against these cell lines, indicating potent anticancer effects .
- Mechanistic Insights : The mechanism often involves apoptosis induction and cell cycle arrest. Western blot analyses have shown alterations in protein expressions related to apoptosis pathways (e.g., Bcl-2 family proteins) when treated with these compounds .
Antimicrobial Activity
In addition to anticancer properties, compounds derived from benzothiazole structures exhibit notable antimicrobial activities:
- Broad Spectrum Efficacy : Research indicates that similar thiazole derivatives possess antibacterial and antifungal properties. For instance, certain derivatives have shown minimal inhibitory concentrations (MICs) effective against various bacterial strains .
- Specific Mechanisms : The antimicrobial action may involve disruption of bacterial cell membranes or inhibition of key metabolic pathways essential for bacterial growth .
Case Studies
Several case studies illustrate the biological efficacy of compounds related to 2-chloro-6-fluoro-N-(...benzamide:
- Study on Antitumor Activity : A study synthesized novel benzothiazole derivatives that were screened for anticancer activity. One compound demonstrated significant cytotoxicity against multiple cancer cell lines with IC50 values below 10 µM .
- Antimicrobial Screening : Another research project evaluated a series of thiazole derivatives against common pathogens. The results indicated that several compounds exhibited MIC values less than 50 µg/mL against both Gram-positive and Gram-negative bacteria .
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds containing benzothiazole and oxadiazole structures exhibit significant antimicrobial properties. For instance, derivatives of similar structures have shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi . The presence of the thiazole ring enhances the compound's interaction with microbial targets.
Anticancer Potential
Studies have demonstrated that compounds with similar frameworks possess anticancer activity. For example, molecular docking studies suggest that such compounds can inhibit specific enzymes involved in cancer cell proliferation . The inclusion of the oxadiazole moiety is particularly relevant for targeting cancer cells due to its ability to interact with DNA and disrupt cellular processes.
Anti-inflammatory Effects
The compound may also exhibit anti-inflammatory properties, making it a candidate for treating conditions characterized by inflammation. In silico studies have indicated potential interactions with inflammatory pathways, suggesting further exploration in this area .
Case Studies
Several case studies highlight the efficacy of similar compounds:
Comparison with Similar Compounds
Structural Comparisons
2.1.1. Benzo[b]thiophene-2-carboxamide Derivatives
The compound 3-chloro-6-fluoro-N-(5-nitrothiazol-2-yl)benzo[b]thiophene-2-carboxamide () shares a chloro-fluoro substitution pattern but replaces the oxadiazole and benzothiazole groups with a nitrothiazole and benzo[b]thiophene system. This structural variation reduces hydrogen-bonding capacity compared to the target compound, which may explain its moderate antimicrobial activity (48% yield in synthesis) .
2.1.2. Methylenedioxybenzothiazole-Thioacetamide Derivatives Compounds such as N-(5,6-methylenedioxybenzothiazole-2-yl)-2-[(substituted)thio/piperazine]acetamide () feature a methylenedioxy group on the benzothiazole ring, enhancing electron density.
2.1.3. Thiazolecarboxamides with Chloro-Methyl Substituents Examples like N-(2-chloro-6-methylphenyl)-2-[(1-oxopropyl)amino]-5-thiazolecarboxamide () prioritize chloro-methyl substitution on the phenyl ring. While these compounds exhibit moderate logP values (~3.5–3.9), the lack of a fluoro group and heterocyclic bridges may reduce their metabolic stability and target engagement .
Pharmacological and Spectroscopic Profiles
Key Observations :
- Oxadiazole-containing derivatives (e.g., ) often exhibit enhanced metabolic resistance compared to thiazole- or thiophene-based systems, favoring the target’s pharmacokinetic profile .
Challenges and Opportunities
- Synthetic Complexity : The target’s multi-step synthesis (evidenced by analogs in and ) may require optimization to improve yields beyond 50% .
- Activity Gaps : While and highlight antimicrobial and anticancer activities, the target’s specific efficacy remains unverified. Preclinical assays comparing its IC₅₀ values with those of ’s compound (HRMS-confirmed) are critical next steps .
Q & A
Q. What are the key structural features of this compound that influence its bioactivity?
The compound’s bioactivity is attributed to its benzothiazole core, 1,3,4-oxadiazole ring, and chloro/fluoro substituents. The benzothiazole moiety enhances interactions with biological targets (e.g., enzymes or receptors) via π-π stacking and hydrogen bonding, while the oxadiazole ring improves metabolic stability. The chloro and fluoro groups increase lipophilicity, aiding membrane permeability. Structural confirmation relies on NMR and mass spectrometry .
Q. What standard synthetic routes are used to prepare this compound?
A multi-step approach is typical:
- Step 1: Condensation of 6-methylbenzo[d]thiazol-2-amine with a bromoacetylthiol intermediate.
- Step 2: Cyclization to form the 1,3,4-oxadiazole ring under reflux with carbodiimide reagents.
- Step 3: Coupling with 2-chloro-6-fluorobenzamide via nucleophilic substitution. Reactions are monitored by TLC (ethyl acetate:methanol:water = 10:1:1) and purified via recrystallization .
Q. How can researchers confirm the purity and identity of this compound?
Use a combination of:
- TLC (Rf comparison with standards).
- 1H/13C NMR to verify proton environments and carbon frameworks (e.g., δ 8.08–8.83 ppm for aromatic protons in similar benzothiazoles ).
- HRMS for exact mass confirmation (e.g., [M+H]+ calculated vs. observed ).
Q. What in vitro assays are suitable for initial biological screening?
- Enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence/colorimetric readouts.
- Cell viability assays (MTT or resazurin) in cancer cell lines, with IC50 calculations.
- Antimicrobial disk diffusion to assess broad-spectrum activity .
Q. How does the compound’s stability vary under different storage conditions?
- Store at –20°C in anhydrous DMSO (stable for 6 months).
- Avoid prolonged exposure to light or humidity, which may hydrolyze the oxadiazole ring.
- Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .
Advanced Research Questions
Q. How can researchers optimize reaction yields during scale-up synthesis?
- Use Design of Experiments (DoE) to model variables (temperature, solvent ratio, catalyst loading). For example, optimize oxadiazole cyclization by testing DMF vs. acetonitrile at 80–100°C .
- Employ flow chemistry for exothermic steps (e.g., coupling reactions) to improve reproducibility .
Q. What strategies resolve contradictions in reported biological activity data?
- Assay standardization: Compare IC50 values under consistent conditions (e.g., serum-free media vs. FBS-containing).
- Structural analogs: Test derivatives with modified substituents (e.g., replacing chloro with nitro groups) to isolate SAR trends .
- Molecular docking: Validate target engagement using computational models (e.g., binding to EGFR or COX-2 active sites ).
Q. How can conflicting NMR spectral data be resolved for this compound?
- Variable temperature NMR to identify dynamic effects (e.g., rotamers in the benzamide group).
- 2D NMR (COSY, HSQC) to assign overlapping signals, particularly in the aromatic region (δ 7.0–8.5 ppm ).
- Compare with literature data for analogous benzothiazole-oxadiazole hybrids .
Q. What methodologies address discrepancies between in vitro and in vivo efficacy?
- Pharmacokinetic profiling: Measure plasma half-life, bioavailability, and metabolite formation (LC-MS/MS).
- Formulation optimization: Use nanoemulsions or liposomes to enhance solubility and tissue penetration.
- Orthotopic models: Replace subcutaneous xenografts with disease-relevant models (e.g., patient-derived tumor organoids ).
Q. How can computational tools guide the design of derivatives with improved potency?
- QSAR modeling: Correlate electronic (Hammett σ) and steric (Taft Es) parameters with bioactivity.
- MD simulations: Predict binding stability with targets (e.g., >100 ns trajectories for protein-ligand complexes ).
- ADMET prediction: Use SwissADME or ADMETLab to prioritize compounds with favorable toxicity/profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
